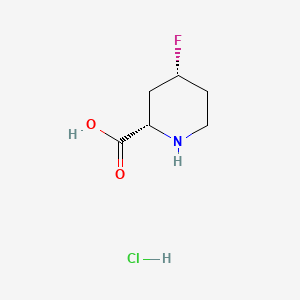
3-(4,4-difluorocyclohexyl)-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Difluorocyclohexyl)-2-methylpropanal, also known as DFCHMP, is a synthetic chemical compound that has been studied for its potential applications in various scientific research areas. DFCHMP is a fluorinated cyclohexyl aldehyde and is a member of the family of aldehyde compounds. It is a colorless liquid with a strong odor and is soluble in water. DFCHMP is used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other chemicals. In recent years, it has gained attention from the scientific community due to its potential applications in various research areas.
科学研究应用
3-(4,4-difluorocyclohexyl)-2-methylpropanal has been studied for its potential applications in various scientific research areas. It has been used as a precursor for the synthesis of various pharmaceuticals, fragrances, and other chemicals. It has also been used in the synthesis of fluorinated cycloalkanones, which have potential applications in the synthesis of bioactive compounds. Furthermore, it has been used as a starting material in the synthesis of various organofluorine compounds, which have potential applications in materials science and nanotechnology.
作用机制
Target of Action
The primary target of 3-(4,4-difluorocyclohexyl)-2-methylpropanal is the poly (ADP-ribose) polymerase (PARP) family of proteins . Among the 17 members of this family, PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery .
Mode of Action
The compound interacts with its targets by binding to the active site of the PARP-1 protein . This interaction inhibits the normal function of PARP-1, which is essential to the DNA single-strand break repair . The inhibition of PARP-1 leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that already have defects in DNA repair mechanisms .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway . Normally, PARP-1 detects DNA damage and recruits other proteins to the site of damage to begin the repair process. When parp-1 is inhibited, this repair process is disrupted, leading to an accumulation of dna damage .
Pharmacokinetics
It is known that the compound is a highly selective parp-1 inhibitor with promising pharmacokinetic properties .
Result of Action
The result of the compound’s action is the accumulation of DNA damage in cells, which can lead to cell death . This is particularly effective in cancer cells, which often have defects in DNA repair mechanisms. Therefore, the compound has potential as a treatment for certain types of cancer .
实验室实验的优点和局限性
The advantages of using 3-(4,4-difluorocyclohexyl)-2-methylpropanal in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. Additionally, it is a relatively non-toxic compound, making it safe to handle in the laboratory. The main limitation of using 3-(4,4-difluorocyclohexyl)-2-methylpropanal in laboratory experiments is its lack of specificity. As it is a non-selective inhibitor of certain enzymes, it can potentially interfere with the desired biochemical or physiological processes.
未来方向
1. Further research into the mechanism of action of 3-(4,4-difluorocyclohexyl)-2-methylpropanal and its effects on the metabolism of drugs.
2. Exploration of potential applications of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in the synthesis of bioactive compounds.
3. Investigation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in the synthesis of organofluorine compounds for use in materials science and nanotechnology.
4. Evaluation of the safety and toxicity of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in laboratory experiments.
5. Exploration of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as a therapeutic agent.
6. Investigation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as a diagnostic tool.
7. Evaluation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as a tool for the development of new drug delivery systems.
8. Exploration of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in the synthesis of fluorinated cycloalkanones.
9. Investigation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as an inhibitor of certain enzymes.
10. Exploration of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as an agonist of certain receptors.
合成方法
3-(4,4-difluorocyclohexyl)-2-methylpropanal can be synthesized via a two-step process. First, 4-chloro-4-fluorocyclohexanone is reacted with 2-methyl-2-propanol in the presence of a base such as sodium hydroxide to form 3-(4,4-difluorocyclohexyl)-2-methylpropanal. The second step involves the use of a catalyst such as palladium-on-carbon to convert the aldehyde into the corresponding alcohol. This reaction is known as the hydrogenation of the aldehyde.
属性
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULYYGKSGLJTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC(CC1)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluorocyclohexyl)-2-methylpropanal | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)



![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)
![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)


![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)


![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)